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FOBISIN 101 (FOurteen-three-three BInding Small molecule INhibitor 101) was identified from a chemical

screen as a phosphoSer/Thr-mimetic agent that effectively disrupts the interaction between 14-3-3 proteins

and multiple client partners [1]. Its chemical identity is summarized below.

Property Description

IUPAC Name 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-
ylidene]hydrazinyl]benzoate [1]

CAS Number 1370281-06-3 [2]

Molecular
Formula

C₁₅H₁₁N₃Na₃O₈P [2]

Molecular Weight 461.209 g/mol [2]

Chemical
Description

Trisodium salt [2]

Purity >98% (HPLC) [2]

Biological Activity & Inhibitory Profile
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FOBISIN 101 acts as a pan-14-3-3 inhibitor, disrupting interactions with various client proteins across all

seven mammalian isoforms [1]. Key quantitative data from foundational experiments are summarized in the

following table.

Assay Type Target / Functional Readout Reported IC₅₀ / Effect

ELISA Binding
Assay [1]

14-3-3ζ binding to PRAS40 9.3 μM

ELISA Binding
Assay [1]

14-3-3γ binding to PRAS40 16.4 μM

Functional Assay
[1]

Stimulation of ExoS ADP-ribosyltransferase by all
seven 14-3-3 isoforms

6 - 19 μM

GST Pull-Down
Assay [1]

Disruption of 14-3-3 binding to full-length Raf-1
and PRAS40

Dose-dependent release of
client proteins

The pathway below illustrates the cellular role of 14-3-3 proteins and the level at which FOBISIN 101

exerts its inhibitory effect.
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Diagram 1: FOBISIN 101 inhibits the formation of 14-3-3/client protein complexes, which normally

promote cell survival. By disrupting these interactions, FOBISIN 101 can shift the balance toward apoptosis

(programmed cell death), highlighting its potential as an anti-cancer therapeutic [1] [3].
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Molecular Mechanism of Action

The crystal structure of 14-3-3ζ in complex with FOBISIN 101 revealed a unique and unexpected

mechanism of inhibition [1].

Covalent Modification: During X-ray crystallography, the double bond in FOBISIN 101 was reduced

by synchrotron radiation. This resulted in the pyridoxal-phosphate moiety forming a covalent
bond with the side chain of Lys120 within the binding groove of 14-3-3ζ [1].

Binding Site Occupation: The phosphate group of the covalently bound inhibitor interacts with the
side chains of Lys49 and Asn173. The pyridoxal ring makes van der Waals contact with Ile217 [1].

Consequence: This covalent linkage leads to persistent inactivation of 14-3-3 by permanently
occupying the client protein-binding groove, preventing natural ligands from associating [1].

The experimental workflow that led to these findings is outlined below.

Fluorescence Polarization Screen
(LOPAC library)

Biochemical Validation
(GST pull-down, ELISA)

Functional Validation
(ExoS ADP-ribosyltransferase assay)

Structural Characterization
(X-ray Crystallography)

Mechanistic Insight
(Covalent inhibition via Lys120)
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Diagram 2: The key experimental workflow from the initial discovery of FOBISIN 101 to the elucidation of

its unique covalent mechanism of action [1].

Experimental Protocols

For researchers looking to validate or build upon these findings, here are the core methodologies from the

foundational study [1].

Fluorescence Polarization (FP)-Based Screening

Purpose: Primary screen to identify disruptors of 14-3-3/client peptide interaction.

Typical Setup: Incubate 14-3-3γ protein with a fluorescently-labeled pS259-Raf-1 peptide in
the presence of test compounds. A decrease in polarization indicates disruption of binding.

GST Pull-Down Assay

Purpose: Validate inhibition using full-length client proteins in a complex mixture.

Procedure: Immobilize GST-14-3-3 on glutathione beads. Incubate with cell lysate in the
presence of FOBISIN 101 or vehicle control. After washing, elute and analyze bound proteins

(e.g., Raf-1, PRAS40) via immunoblotting.

Direct Binding ELISA

Purpose: Determine half-maximal inhibitory concentration (IC₅₀).

Procedure: Coat plates with a client protein (e.g., PRAS40). Incubate with 14-3-3 protein pre-
mixed with a concentration gradient of FOBISIN 101. Detect 14-3-3 binding with an anti-14-3-3

antibody and a colorimetric substrate.

Exoenzyme S (ExoS) ADP-ribosyltransferase Activation Assay

Purpose: Functional assessment of 14-3-3 inhibition in an enzymatic system.

Principle: 14-3-3 proteins directly activate the ExoS toxin. Measure the incorporation of
radiolabeled ADP-ribose into a substrate like Ras in the presence of 14-3-3 and FOBISIN 101.

A reduction in radioactivity incorporation indicates successful inhibition.

Research Context & Potential
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FOBISIN 101 is significant as it represents an entirely unique class of 14-3-3 inhibitors. The discovery of its

X-ray-triggered covalent mechanism suggests that FOBISIN 101-like molecules could be developed as

radiation-triggered therapeutic agents for the treatment of 14-3-3-mediated diseases, such as cancer [1].

The 14-3-3 protein family is a promising therapeutic target because it controls numerous signaling nodes. Its

dysregulation contributes to the pathogenesis of various cancers and neurodegenerative disorders [3]. As a

small molecule, FOBISIN 101 offers advantages over peptide-based inhibitors for potential therapeutic

development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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PDF]. Available at: [https://www.smolecule.com/products/b11208457#fobisin-101-research-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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